molecular formula C8H9NO4S B6222720 6-methanesulfonyl-1,3-dioxaindan-5-amine CAS No. 2758002-74-1

6-methanesulfonyl-1,3-dioxaindan-5-amine

Cat. No.: B6222720
CAS No.: 2758002-74-1
M. Wt: 215.2
InChI Key:
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Description

6-methanesulfonyl-1,3-dioxaindan-5-amine is a chemical compound with a unique structure that includes a methanesulfonyl group and a dioxaindan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methanesulfonyl-1,3-dioxaindan-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the sulfonylation of a dioxaindan derivative followed by amination. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation and amination processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methanesulfonyl-1,3-dioxaindan-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

6-methanesulfonyl-1,3-dioxaindan-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methanesulfonyl-1,3-dioxaindan-5-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The dioxaindan ring system provides structural stability and can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-methanesulfonyl-1,3-dioxaindan-5-carboxylic acid
  • 6-methanesulfonyl-1,3-dioxaindan-5-methyl ester

Uniqueness

6-methanesulfonyl-1,3-dioxaindan-5-amine is unique due to its amine group, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid and methyl ester counterparts. This makes it a versatile compound in both synthetic and research applications.

Properties

CAS No.

2758002-74-1

Molecular Formula

C8H9NO4S

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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